molecular formula C25H26N2O6S B2746636 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide CAS No. 1005299-05-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2746636
CAS No.: 1005299-05-7
M. Wt: 482.55
InChI Key: OXYPEGKBJZJDEP-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of three methoxy groups attached to the benzene ring, a phenylsulfonyl group, and a tetrahydroquinoline moiety

Mechanism of Action

Target of Action

The primary targets of this compound are enzymes involved in bacterial membrane synthesis, specifically D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This results in the disruption of bacterial cell wall synthesis, leading to bacterial cell death.

Biochemical Pathways

The affected pathways are those involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and ultimately causing cell lysis.

Pharmacokinetics

It is known that the compound is stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, the compound causes the bacterial cell wall to weaken and rupture, leading to cell death . This makes the compound a potential candidate for the development of new antibacterial agents.

Preparation Methods

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The phenylsulfonyl group is then introduced via sulfonylation, and the final benzamide structure is formed through an amidation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Comparison with Similar Compounds

Compared to other benzamides, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of methoxy, sulfonyl, and tetrahydroquinoline groups. Similar compounds include:

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-31-22-14-18(15-23(32-2)24(22)33-3)25(28)26-19-12-11-17-8-7-13-27(21(17)16-19)34(29,30)20-9-5-4-6-10-20/h4-6,9-12,14-16H,7-8,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYPEGKBJZJDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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